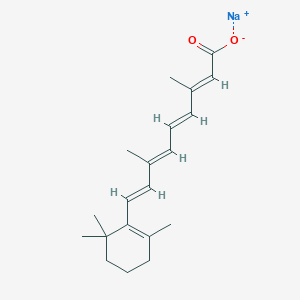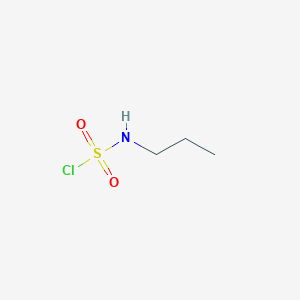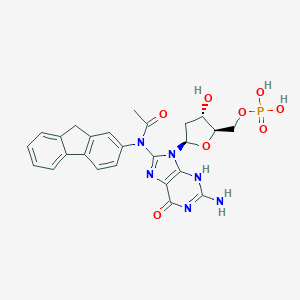
5-Amino-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 5-amino-3-pyridinecarbonitrile involves various strategies. One common method includes the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochlorides in the presence of triethylamine, leading to the formation of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters. Similarly, reactions with dipeptide esters yield N′-glycylglycine analogues. However, attempts to directly construct amino acid derivatives through reaction with aqueous α-amino acids have been unsuccessful, leading instead to the isolation of unexpected 2-amino-3-pyridinecarbonitriles (Girgis, Kalmouch, & Hosni, 2004).
Molecular Structure Analysis
The molecular structure of 5-amino-3-pyridinecarbonitrile derivatives has been elucidated using various spectroscopic techniques. The fluorescence properties of these derivatives have been evaluated, indicating their potential utility in materials science and bioimaging applications. Some derivatives exhibit considerable antibacterial activity, suggesting potential applications in medicinal chemistry (Girgis, Kalmouch, & Hosni, 2004).
Wissenschaftliche Forschungsanwendungen
-
- Application : 5-Amino-3-pyridinecarbonitrile has been used in the synthesis of new 3-pyridinecarbonitrile derivatives .
- Method : The synthesis involved the reaction of 1,3-diaryl-2-propen-1-ones with malononitrile in the appropriate alcohol in the presence of sodium . The reaction was assumed to take place through Michael addition followed by cyclization due to the alkoxide nucleophilic attack at one of the nitrile groups .
- Results : Many of the prepared compounds showed remarkable antimicrobial activity .
-
- Application : 5-Amino-2-pyridinecarbonitrile is used as a fundamental component in the creation of diverse compounds like agrochemicals, and materials .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these applications are not specified in the source .
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitor/Wnt Activator
- Application : CHIR99021, a derivative of 5-Amino-3-pyridinecarbonitrile, is a potent and highly selective inhibitor of GSK-3 . It acts as a Wnt activator .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : In combination with the irreversible inhibitor of LSD1, CHIR99021 enables reprogramming of mouse embryonic fibroblasts, transduced by Oct4 and Klf4 only, into iPSCs .
Safety And Hazards
5-Amino-3-pyridinecarbonitrile is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
5-aminopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGLPUFUWXSMFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625600 |
Source


|
| Record name | 5-Aminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-pyridinecarbonitrile | |
CAS RN |
13600-47-0 |
Source


|
| Record name | 5-Aminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)






